5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide

Descripción general

Descripción

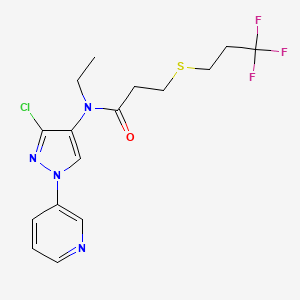

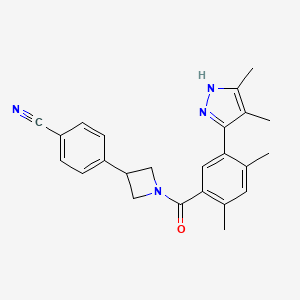

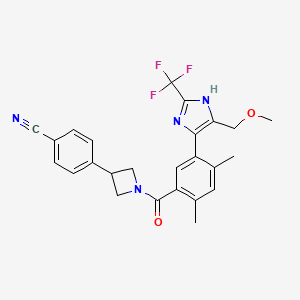

The molecule “5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a phenylamino group at the 2-position and a cyclohexanecarboxamido group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and a cyclohexane ring. The carboxamide groups could potentially form hydrogen bonds, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis

As an organic compound containing a thiazole ring, this molecule could potentially undergo a variety of chemical reactions. The phenylamino and cyclohexanecarboxamido substituents may also participate in or influence these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring, phenyl ring, and cyclohexane ring, as well as the carboxamide groups, would all contribute to its properties .Aplicaciones Científicas De Investigación

Inhibition of PIP5K1C

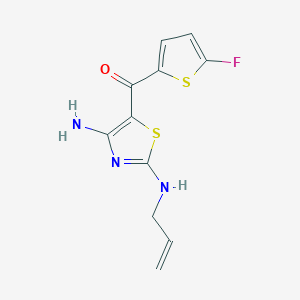

UNC3230 is a potent and selective inhibitor of PIP5K1C (Phosphatidylinositol-4-phosphate 5-kinase type-1 γ), a lipid kinase that generates phosphatidylinositol-4,5-bisphosphate (PIP 2) in nociceptive dorsal root ganglia (DRG) . The inhibition constant (IC50) for UNC3230 is 41 nM .

Pain Sensitization Research

Pain sensitization is regulated by multiple signaling pathways that are initiated by phospholipase C-mediated hydrolysis of PIP 2 . UNC3230, by inhibiting PIP5K1C, plays a crucial role in the study of pain sensitization .

Reduction of PIP 2 Levels

UNC3230 reduces PIP 2 membrane levels in cultured DRG neurons by 45% at a concentration of 100 nM . This property makes it useful in studies investigating the role of PIP 2 in various cellular processes .

Calcium Signaling Research

UNC3230 significantly reduces calcium signaling in DRG neurons . This makes it a valuable tool in the study of calcium-dependent cellular processes and diseases .

Chronic Pain Research

UNC3230 displays antinociceptive effects in mouse models of chronic pain when administered intrathecally or injected into inflamed hindpaw . This makes it a promising compound for the development of new pain therapies .

Selectivity Research

UNC3230 exhibits selectivity for PIP5K1C over PIP5K1A and the PI 3-kinase family . This selectivity makes it a useful tool in studies aimed at understanding the specific roles of these kinases .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCNASHHHSKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of UNC3230?

A1: UNC3230 is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, UNC3230 disrupts the production of PIP2, impacting downstream signaling pathways.

Q2: What are the downstream effects of UNC3230 inhibiting PIP5K1C?

A2: Research suggests that UNC3230's inhibition of PIP5K1C can impact several cellular processes:

- Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with UNC3230 could potentially impact this process. []

- Nociceptive Sensitization: Studies have shown that UNC3230 can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []

Q3: Is UNC3230 effective against cancer cells with RB1 deficiency?

A3: Research indicates that UNC3230, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that UNC3230 could be a potential therapeutic target for cancers with RB1 inactivation.

Q4: How does UNC3230 interact with the Hippo-YAP pathway?

A4: Studies show that PIP5Kγ, another target of UNC3230, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. UNC3230, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.

Q5: Are there any high-throughput screening methods available to study UNC3230's activity?

A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including UNC3230. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

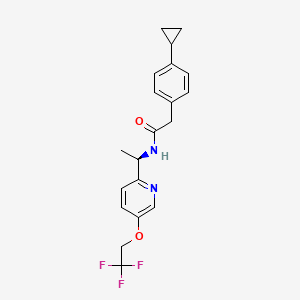

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

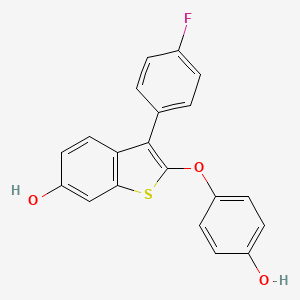

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)

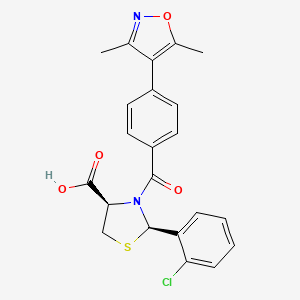

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)

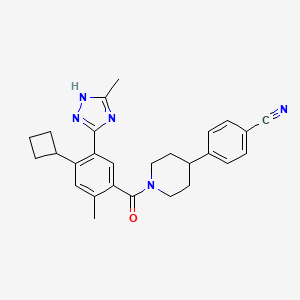

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)